VH298 is a potent and selective small-molecule inhibitor of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. [] This protein plays a critical role in oxygen sensing by regulating the levels of Hypoxia-Inducible Factors (HIFs), specifically HIF-α. [, ] By inhibiting VHL, VH298 prevents the degradation of HIF-α, leading to its accumulation and subsequent activation of downstream hypoxia-responsive genes. [, , ] This characteristic makes VH298 a valuable tool in scientific research for investigating various biological processes, including angiogenesis, wound healing, and autophagy. [, , , ]
VH-298 was developed through structure-guided design strategies aimed at enhancing the binding affinity to the von Hippel-Lindau protein. It belongs to a class of compounds that inhibit the VHL:HIF-α interaction, which is essential for the proteasomal degradation of HIF-α. This compound is classified as a small molecule inhibitor within the broader category of hypoxia-inducible factor modulators .
The synthesis of VH-298 involves several key steps, primarily utilizing acylation and amide coupling techniques. The process begins with the modification of existing compounds to enhance their binding properties. A notable method includes HATU-assisted amide coupling, which facilitates the formation of amide bonds between carboxylic acids and amines .
Key synthetic steps include:
The molecular structure of VH-298 has been elucidated through X-ray crystallography, revealing its binding mode within the VHL complex. The compound features a cyanocyclopropyl group that fits into a specific pocket of the VHL protein, facilitating high-affinity interactions with HIF-1α .
Key structural data includes:
VH-298 primarily engages in competitive inhibition, disrupting the normal VHL-mediated degradation pathway of HIF-α. This results in increased levels of HIF-α in cells, allowing for enhanced transcriptional activity of HIF target genes.
Key reactions include:
The mechanism by which VH-298 exerts its effects involves several steps:
Data from studies indicate that treatment with VH-298 leads to significant upregulation of HIF-target genes at both mRNA and protein levels in various cell types .
VH-298 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm compound identity and purity during synthesis .
VH-298 has significant applications in scientific research, particularly in studies related to:
The Von Hippel-Lindau (VHL) protein functions as the critical substrate recognition subunit within the Cullin2 RING E3 ubiquitin ligase complex (CRL2VHL). This multisubunit complex comprises: Cullin2 (scaffold protein), Rbx1 (RING finger subunit), Elongin B and C (adaptor proteins), and VHL (substrate receptor). The primary function of CRL2VHL is to target specific proteins—most notably hypoxia-inducible factor-alpha (HIF-α) subunits—for polyubiquitination and subsequent proteasomal degradation under normoxic conditions [2] [6].
VH-298, a high-affinity chemical probe ((2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide), binds the hydrophobic HIF-α binding pocket on VHL with exceptional specificity. Structural studies reveal that VH-298 achieves a dissociation constant (Kd) of 80–90 nM through precise interactions:
Crystallographic analyses confirm that VH-298 binding induces conformational flexibility in Arg69, allowing optimal accommodation of the cyanocyclopropyl moiety. This binding sterically occludes the recruitment of hydroxylated HIF-α peptides, thereby inhibiting ubiquitination [6] [10].
Table 1: Biophysical Binding Profile of VH-298 to VHL
Parameter | Value | Method |
---|---|---|
Dissociation Constant (Kd) | 80-90 nM | Isothermal Titration Calorimetry |
Association Rate (kₒₙ) | 6.47 × 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance |
Dissociation Rate (kₒff) | 0.065 s⁻¹ | Surface Plasmon Resonance |
Ligand Efficiency | 0.26 | Calculated |
The oxygen sensitivity of HIF-α is governed by a family of Fe²⁺/2-oxoglutarate-dependent dioxygenases: prolyl hydroxylase domain-containing proteins (PHD1-3, also termed EGLN2/1/3). Under normoxia, PHDs catalyze the trans-4-hydroxylation of conserved proline residues (Pro402 and Pro564 in HIF-1α) within the N-terminal (NODD) and C-terminal (CODD) oxygen-dependent degradation domains. This post-translational modification creates a high-affinity binding epitope for VHL [3] [7].
Key regulatory features of PHDs include:
VH-298 operates downstream of PHD-mediated hydroxylation. Unlike PHD inhibitors (e.g., IOX2, roxadustat), which globally stabilize HIF-α by blocking hydroxylation, VH-298 specifically disrupts the interaction between hydroxylated HIF-α and VHL. This mechanism preserves PHD enzymatic activity while decoupling oxygen sensing from HIF degradation [6] [10].
Table 2: Selectivity Profiles of Human Prolyl Hydroxylase Domains (PHDs)
Isoform | Primary HIF-α Target | Catalytic Efficiency (kcat/Km) | Regulatory Role |
---|---|---|---|
PHD1 | HIF-2α NODD | Moderate | Metabolic adaptation |
PHD2 | HIF-1α NODD/CODD | High | Primary oxygen sensor |
PHD3 | HIF-2α CODD | High for CODD | Hypoxic feedback regulation |
HIFs function as heterodimeric transcription factors composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively stable β-subunit (HIF-1β/ARNT). Upon stabilization—whether by hypoxia, PHD inhibition, or VHL antagonism—HIF-α translocates to the nucleus, dimerizes with HIF-1β, and recruits co-activators (p300/CBP) to hypoxia-response elements (HREs) within target gene promoters [2] [6].
VH-298 induces a transcriptional program mirroring physiological hypoxia:
Functional consequences of this regulation include:
Table 3: Functional Outcomes of VH-298-Induced HIF Signaling
Biological Process | Key Effector Genes | Functional Outcome |
---|---|---|
Angiogenesis | VEGF-A, PDGF-B | Enhanced endothelial tube formation |
Extracellular Matrix | COL1A1, COL3A1, DECORIN | Improved tendon/wound tensile strength |
Metabolism | GLUT1, HK2, LDHA | Increased glucose uptake/glycolysis |
Autophagy | NBR1, BNIP3 | Pexophagy, mitochondrial clearance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7